molecular formula C30H48O3 B10850423 Methyl 3beta-hydroxyolean-12-en-28-oate

Methyl 3beta-hydroxyolean-12-en-28-oate

Cat. No.: B10850423
M. Wt: 456.7 g/mol
InChI Key: QQTTYKDXVIONSQ-HHKCSUCSSA-N
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Description

Methyl 3beta-hydroxyolean-12-en-28-oate is a pentacyclic triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is commonly found in various plants, including olive fruits. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3beta-hydroxyolean-12-en-28-oate can be synthesized from oleanolic acid through esterification. The process involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Oleanolic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The subsequent esterification is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of reduced triterpenoids. Sodium borohydride is often used as a reducing agent.

    Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3beta-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation. Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response .

Comparison with Similar Compounds

    Oleanolic Acid: The parent compound from which methyl 3beta-hydroxyolean-12-en-28-oate is derived.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Betulinic Acid: Known for its anti-cancer properties.

Uniqueness: this compound is unique due to its specific esterified structure, which enhances its bioavailability and stability compared to its parent compound, oleanolic acid. This modification also imparts distinct biological activities, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

methyl (4aR,6aS,6bR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h8,20-24,31H,9-18H2,1-7H3/t20?,21-,22?,23-,24-,28-,29-,30+/m0/s1

InChI Key

QQTTYKDXVIONSQ-HHKCSUCSSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@H]1CC=C4C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)(CC[C@@H](C3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C

Origin of Product

United States

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